molecular formula C11H16ClF2N5 B12231582 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12231582
M. Wt: 291.73 g/mol
InChI Key: ICONJXNOSYVUQC-UHFFFAOYSA-N
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Description

The compound N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a pyrazole-based derivative featuring dual fluorinated substituents and a methylated pyrazole core. Its structure includes:

  • A 5-fluoro-1,3-dimethylpyrazole moiety linked via a methylene bridge to the amine group.
  • A 1-(2-fluoroethyl)pyrazole subunit, with the hydrochloride salt enhancing solubility and stability for pharmaceutical applications .

Pyrazole derivatives are widely explored in drug discovery due to their metabolic stability and versatility in targeting enzymes or receptors. The strategic incorporation of fluorine atoms aims to improve bioavailability and resistance to oxidative metabolism .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-10(11(13)17(2)16-8)6-14-9-5-15-18(7-9)4-3-12;/h5,7,14H,3-4,6H2,1-2H3;1H

InChI Key

ICONJXNOSYVUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CN(N=C2)CCF)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of fluorine atoms and methyl groups through halogenation and alkylation reactions. The final step includes the formation of the hydrochloride salt, which is achieved by treating the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium iodide in acetone.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or functionalized pyrazole derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrazole rings play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to structurally related pyrazole derivatives (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Salt Form Key Features
Target Compound 5-Fluoro-1,3-dimethylpyrazole; 2-fluoroethyl ~329.8 (calc.) Hydrochloride Dual fluorine atoms; methyl groups enhance steric protection
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine HCl Propyl instead of 2-fluoroethyl ~327.8 (calc.) Hydrochloride Higher lipophilicity (propyl vs. fluoroethyl); reduced polarity
1-(2,2-Difluoroethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine HCl Difluoroethyl substituent ~331.8 (calc.) Hydrochloride Increased electronegativity; potential stronger hydrogen bonding
1-(2-Fluoroethyl)-3-methylpyrazol-4-amine dihydrochloride Single pyrazole with 3-methyl and 2-fluoroethyl ~223.1 (calc.) Dihydrochloride Simpler structure; lower molecular weight
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine HCl Chlorophenoxy group replaces fluoropyrazole ~274.1 Hydrochloride Chlorine increases lipophilicity; altered steric bulk

Key Observations:

  • Fluorine vs.
  • Difluoroethyl vs. Fluoroethyl: The difluoroethyl analog () may exhibit stronger electronegativity, influencing binding interactions with targets like kinases or GPCRs .
  • Chlorophenoxy Substitution: The chlorophenyl derivative () introduces steric bulk and higher lipophilicity, which could enhance tissue retention but increase toxicity risks .

Physicochemical Properties

  • Solubility: Hydrochloride salts (common across analogs) improve aqueous solubility compared to free bases, critical for in vivo applications .
  • logP (Estimated):
    • Target compound: ~1.5–2.0 (moderate polarity due to fluorine).
    • Propyl analog (): ~2.5–3.0 (higher lipophilicity).
    • Difluoroethyl analog (): ~1.0–1.5 (increased polarity).

Pharmacological and Research Implications

  • Metabolic Stability: Fluorine atoms in the target compound likely reduce CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
  • Target Selectivity: The 5-fluoro-1,3-dimethylpyrazole group may confer selectivity for kinases or neurotransmitter receptors, as seen in related compounds (e.g., ’s trifluoromethyl derivatives) .
  • Toxicity: The hydrochloride salt minimizes free base-related toxicity, while chlorinated analogs () may pose higher bioaccumulation risks .

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:

  • Pyrazole Rings : The presence of pyrazole moieties is crucial for the compound's interaction with various biological targets.
  • Fluorine Substituents : The introduction of fluorine atoms enhances lipophilicity and can influence receptor binding affinity.

The biological activity of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, including muscarinic acetylcholine receptors (mAChRs). Studies indicate that it acts as a positive allosteric modulator at M4 mAChRs, enhancing the binding affinity of acetylcholine (ACh) without directly activating the receptor itself .
  • Antipsychotic Activity : Related compounds have demonstrated antipsychotic-like effects in behavioral models. For instance, one analog was found to exhibit an antipsychotic profile without binding to typical dopamine receptors, suggesting a unique mechanism distinct from conventional antipsychotics .
  • Seizure Induction : Some derivatives have been noted for their potential to induce seizures in aged rodents, highlighting the need for careful evaluation of their safety profile .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
M4 mAChR ModulationEnhances ACh binding affinity
Antipsychotic-like EffectsBehavioral improvement without dopamine binding
Seizure ActivityInduces clonic seizures in aged rodents

Case Study 1: M4 Receptor Interaction

In a study examining the interaction of pyrazole derivatives with M4 mAChRs, it was found that N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride significantly increased the affinity of ACh for the receptor. This was demonstrated through a series of binding assays that measured the IC50 values and cooperativity with ACh. The compound displayed a log α\alpha ACh value indicating strong allosteric modulation .

Case Study 2: Antipsychotic Profile

Another study focused on the pharmacological evaluation of related compounds revealed that certain analogs exhibited antipsychotic-like behaviors in rodent models. These compounds did not interact with dopamine receptors but instead modulated other neurotransmitter systems, suggesting potential therapeutic applications in treating psychosis without typical side effects associated with conventional antipsychotics .

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